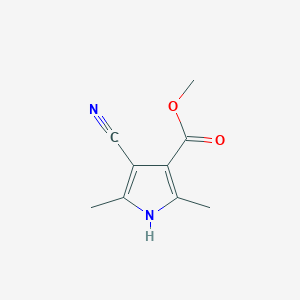![molecular formula C18H29ClO2 B13770254 [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene CAS No. 66028-00-0](/img/structure/B13770254.png)
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is an organic compound with the molecular formula C18H29ClO2 It is known for its unique structure, which includes a benzene ring substituted with two 2-methylpropyl groups and a 2-(2-chloroethoxy)ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene typically involves the reaction of 2-(2-chloroethoxy)ethanol with bis(2-methylpropyl)benzene in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(2-Chloroethoxy)ethoxy]benzene
- Bis(2-methylpropyl)benzene
- [2-(2-Chloroethoxy)ethoxy]ethylbenzene
Uniqueness
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Propiedades
Número CAS |
66028-00-0 |
|---|---|
Fórmula molecular |
C18H29ClO2 |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethoxy)ethoxy]-2,4-bis(2-methylpropyl)benzene |
InChI |
InChI=1S/C18H29ClO2/c1-14(2)11-16-5-6-18(17(13-16)12-15(3)4)21-10-9-20-8-7-19/h5-6,13-15H,7-12H2,1-4H3 |
Clave InChI |
GGRIASCZKHAHMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C=C1)OCCOCCCl)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


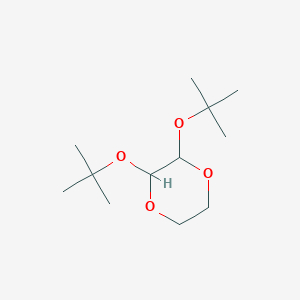

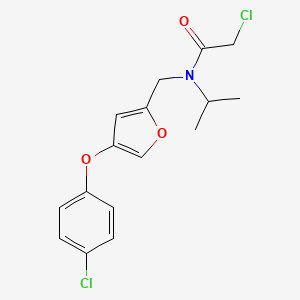

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
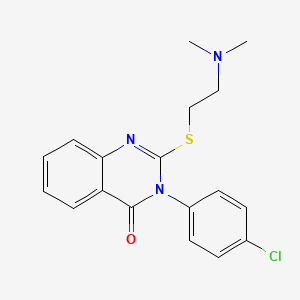
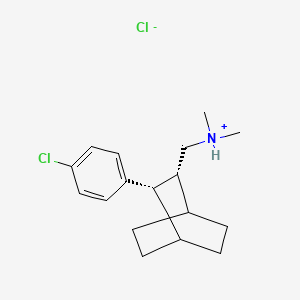
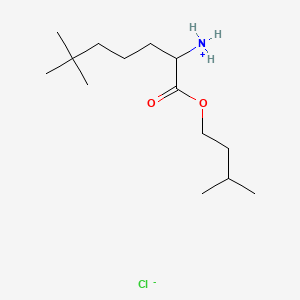
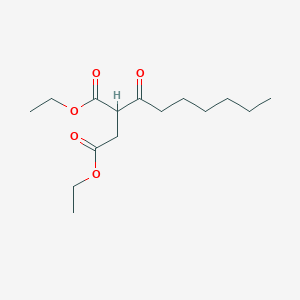
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
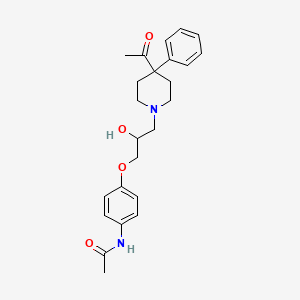

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
